

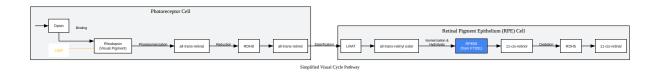
Preclinical Studies of FT001: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	FT001	
Cat. No.:	B12369292	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction


FT001 is an adeno-associated virus serotype 2 (AAV2) vector-based gene therapy designed to deliver a functional copy of the human retinal pigment epithelium-specific 65 kDa protein (RPE65) gene (hRPE65) to retinal cells. This therapeutic is in development for the treatment of inherited retinal dystrophies caused by biallelic mutations in the RPE65 gene, such as Leber Congenital Amaurosis (LCA) and Retinitis Pigmentosa (RP). Mutations in RPE65 disrupt the visual cycle, leading to progressive vision loss and eventual blindness. **FT001** aims to restore the normal function of this pathway, thereby preserving and potentially improving vision in affected individuals. This whitepaper provides a comprehensive overview of the preclinical data and methodologies that form the basis for the clinical development of **FT001**.

Mechanism of Action: The Visual Cycle

The RPE65 protein is a critical enzyme in the visual cycle, which is the process by which the eye converts light into electrical signals sent to the brain. Specifically, RPE65 is responsible for the isomerization of all-trans-retinyl esters to 11-cis-retinol. This step is essential for the regeneration of the chromophore 11-cis-retinal, which binds to opsins in photoreceptor cells to form functional visual pigments. In individuals with RPE65 mutations, this process is impaired, leading to a deficiency of 11-cis-retinal and an accumulation of toxic all-trans-retinyl esters in the retinal pigment epithelium (RPE). This ultimately results in photoreceptor cell death and progressive vision loss.

FT001 introduces a functional copy of the hRPE65 gene into RPE cells via a subretinal injection. The AAV2 vector transduces these cells, leading to the expression of the RPE65 protein. This restores the enzymatic activity necessary for the visual cycle to proceed, thereby enabling the production of 11-cis-retinal and supporting the function and survival of photoreceptor cells.

Click to download full resolution via product page

Figure 1. The role of RPE65 in the visual cycle.

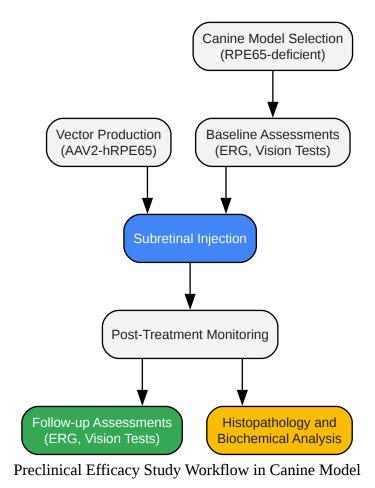
Preclinical Efficacy in Animal Models

The efficacy of AAV2-hRPE65 gene therapy has been demonstrated in multiple preclinical animal models, including mice and dogs with naturally occurring RPE65 mutations. These studies have been foundational in establishing the proof-of-concept for this therapeutic approach.

Efficacy in a Canine Model of RPE65-Deficiency

Studies in dogs with RPE65 mutations, which closely mimic the human disease phenotype, have shown significant and sustained restoration of retinal function following subretinal administration of AAV2-hRPE65.

Table 1: Summary of Efficacy Data in a Canine Model of RPE65-Deficiency


Efficacy Endpoint	Method	Result	Citation
Retinal Function	Electroretinography (ERG)	Significant improvement in both rod and cone- mediated ERG responses in treated eyes compared to baseline and untreated controls.	[1]
Visual Behavior	Obstacle Avoidance	Treated dogs demonstrated improved ability to navigate an obstacle course under various lighting conditions.	[1]
Pupillary Light Reflex	Pupillometry	Restoration of pupillary constriction in response to light stimuli in treated eyes.	[1]
Biochemical Correction	High-Performance Liquid Chromatography (HPLC)	Detection of 11-cis- retinal in the retinas of treated eyes, confirming restoration of the visual cycle.	

Experimental Protocol: Subretinal Injection and ERG in a Canine Model

Vector Preparation: AAV2 vectors carrying the human RPE65 cDNA under the control of a
ubiquitous or RPE-specific promoter are produced in a human embryonic kidney (HEK293)
cell line using a triple plasmid transfection method. The vector is purified by iodixanol
gradient ultracentrifugation and titered by quantitative PCR.

- Animal Model: Dogs with a naturally occurring, confirmed biallelic RPE65 mutation are used.
 Animals are housed and cared for in accordance with institutional animal care and use committee (IACUC) guidelines.
- Surgical Procedure: Animals are anesthetized, and a standard three-port pars plana vitrectomy is performed. A subretinal injection of the AAV2-hRPE65 vector (typically 150 μL) is administered using a fine-gauge cannula to create a retinal bleb.
- Efficacy Assessment (ERG): Pre- and post-treatment electroretinography is performed to assess retinal function. After overnight dark adaptation, full-field ERGs are recorded in response to flashes of light of varying intensity to measure the electrical responses of rods and cones.

Click to download full resolution via product page

Figure 2. Canine model experimental workflow.

Preclinical Safety and Toxicology

Comprehensive safety and toxicology studies have been conducted in various animal models, including mice, dogs, and non-human primates, to support the clinical development of AAV2-hRPE65 gene therapy.

Biodistribution

Biodistribution studies are essential to determine the extent of vector dissemination to target and non-target tissues following administration. In non-human primates, subretinal delivery of AAV2-hRPE65 demonstrated that the vector DNA is predominantly localized to the ocular tissues of the injected eye, with limited spread to other parts of the body.[2]

Table 2: Representative Biodistribution of AAV2-hRPE65 in Non-Human Primates Following Subretinal Injection

Tissue	Vector Genomes / μg Genomic DNA (mean ± SD)	
Ocular Tissues (Injected Eye)		
Retina	1.5 x 10^5 ± 0.8 x 10^5	
RPE/Choroid	2.3 x 10^5 ± 1.1 x 10^5	
Optic Nerve	5.2 x 10^2 ± 2.5 x 10^2	
Non-Ocular Tissues		
Liver	< 100	
Spleen	< 100	
Gonads	< 100	
Brain	< 100	

Note: Data are representative and synthesized from published studies.

Toxicology

Toxicology studies in non-human primates have established a favorable safety profile for subretinal administration of AAV2-hRPE65.[2] The no-observed-adverse-effect level (NOAEL) has been determined, and findings have generally been limited to procedure-related effects.[2]

Table 3: Summary of Toxicology Findings in Non-Human Primates

Study Parameter	Observation	Citation
Systemic Toxicity	No test article-related effects on clinical signs, body weight, or clinical pathology.	[2]
Ocular Toxicity	Ocular findings were primarily related to the surgical procedure. No evidence of vector-related retinal toxicity was observed at clinically relevant doses.	[2][3]
Immunogenicity	Minimal to low levels of neutralizing antibodies to the AAV2 capsid were detected in serum. No significant cell-mediated immune responses to the vector or transgene product were observed.	[4]
NOAEL	The no-observed-adverse- effect level was established at a dose of 4.5 x 10^12 vector genomes per eye.[2]	[2]

Experimental Protocol: GLP Toxicology and Biodistribution in Non-Human Primates

 Animal Model: Healthy, adult cynomolgus monkeys are used for these studies, conducted under Good Laboratory Practice (GLP) conditions.

- Dose Groups: Animals are assigned to multiple dose groups, including a vehicle control and low, mid, and high doses of the AAV2-hRPE65 vector.
- Administration: A single subretinal injection is performed in one or both eyes.
- In-life Assessments: Regular clinical observations, ophthalmic examinations (e.g., slit-lamp biomicroscopy, indirect ophthalmoscopy, intraocular pressure), and collection of blood and other biological samples are performed.
- Terminal Procedures: At scheduled time points, animals are euthanized, and a comprehensive necropsy is performed. Tissues are collected for histopathological evaluation and biodistribution analysis by quantitative PCR.

Conclusion

The preclinical data for AAV2-hRPE65 gene therapy, the underlying technology for **FT001**, provide a strong foundation for its clinical development. Studies in relevant animal models have demonstrated the potential for this therapy to restore retinal function and have established a favorable safety profile. The mechanism of action is well-understood, targeting the root cause of the disease. These comprehensive preclinical studies have been instrumental in advancing this promising therapeutic approach for patients with RPE65-mediated inherited retinal dystrophies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Voretigene Neparvovec in Retinal Diseases: A Review of the Current Clinical Evidence -PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [repository.upenn.edu]
- 3. The Status of RPE65 Gene Therapy Trials: Safety and Efficacy PMC [pmc.ncbi.nlm.nih.gov]

- 4. Safety of Same-Eye Subretinal Sequential Readministration of AAV2-hRPE65v2 in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Studies of FT001: A Technical Whitepaper].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12369292#preclinical-studies-of-ft001]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com